2-Methyl-3-phenyl-2-prop-2-enylazirine
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Overview
Description
2-Allyl-2-methyl-3-phenyl-2H-azirine is a member of the azirine family, which are three-membered nitrogen-containing heterocycles These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-allyl-2-methyl-3-phenyl-2H-azirine can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base, leading to the formation of azirines.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can produce azirines.
Ring Contraction of Isoxazoles: This method involves the contraction of isoxazole derivatives under specific conditions.
Oxidative Cyclization of Enamine Derivatives: Enamines can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and cyclization to yield azirines.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-2-methyl-3-phenyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: Azirines can be oxidized to form oxazoles.
Reduction: Reduction of azirines can lead to the formation of aziridines.
Substitution: Azirines can participate in nucleophilic substitution reactions, leading to ring-opening and formation of various products.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as peroxides or metal oxides.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxazoles.
Reduction: Aziridines.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
2-Allyl-2-methyl-3-phenyl-2H-azirine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-allyl-2-methyl-3-phenyl-2H-azirine involves its high ring strain and reactivity. The azirine ring can act as an electrophile or nucleophile, depending on the reaction conditions. This reactivity allows it to participate in various chemical transformations, including ring-opening and cycloaddition reactions . The molecular targets and pathways involved are primarily dictated by the specific reactions and conditions employed.
Comparison with Similar Compounds
2-Phenyl-3H-azirine: Similar in structure but lacks the allyl and methyl substituents.
3-Methyl-2H-azirine-2-carboxylic acid: Contains a carboxylic acid group, making it more polar and reactive in different contexts.
2,3-Diphenyl-2H-azirine: Features two phenyl groups, leading to different steric and electronic properties.
Uniqueness: Its structure allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
56434-95-8 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-methyl-3-phenyl-2-prop-2-enylazirine |
InChI |
InChI=1S/C12H13N/c1-3-9-12(2)11(13-12)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI Key |
DACNACUJSCFYME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)C2=CC=CC=C2)CC=C |
Origin of Product |
United States |
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